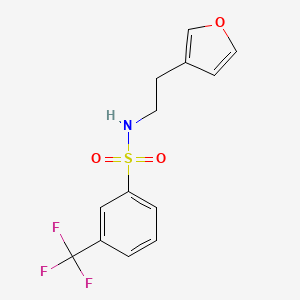

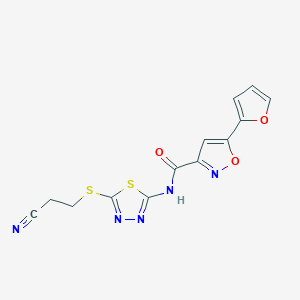

![molecular formula C17H20O5 B2576091 Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate CAS No. 123988-26-1](/img/structure/B2576091.png)

Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate” is a complex organic compound. It has a molecular formula of C16H18O5 . The compound is part of the chromanone family, which is known for its significant variations in biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel oxo-spiro chromene Schiff’s bases were synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and a series of aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of this compound includes a chroman-2,1’-cyclohexan ring with an oxo group at the 4-position. This structure is attached to an acetic acid moiety via an oxygen atom .

Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate” are not available, related compounds such as chromanones and their derivatives are known to undergo a variety of chemical reactions. For example, chromanones can participate in keto-enol tautomerism and react with alcohols .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.311 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 501.6±50.0 °C at 760 mmHg, and a flash point of 187.9±23.6 °C . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound is integral to the synthesis of functionalized spiro and bicyclic derivatives, which are structural sub-units in several classes of bioactive molecules. For instance, Santos et al. (2000) explored the nucleophilic ring opening of epoxides leading to the formation of spiro and bicyclic derivatives with potential biological activity (Santos et al., 2000).

Structural Analysis and Chemical Properties

Jittaniyom et al. (2012) isolated a compound from X. moluccensis seeds, providing insights into its complex structural features through crystallography, further emphasizing the diversity of spiro compounds in nature (Jittaniyom et al., 2012).

Novel Synthetic Methodologies

Research has also focused on the development of new synthetic routes to access spirocyclic compounds. Becker and Flynn (1992) reported the synthesis of spirocyclic amines via reductive homologation, highlighting the versatility of spirocyclic compounds in synthetic chemistry (Becker & Flynn, 1992). Similarly, the work by Bekolo and Howell (2001) on the conversion of methyleneoxetanes to spirocyclic compounds underlines the significance of spirocyclic structures in organic synthesis (Bekolo & Howell, 2001).

Anticancer Activity

Hassan et al. (2020) synthesized thiazolidine derivatives and evaluated their anticancer activity, illustrating the potential of spirocyclic compounds in medicinal chemistry (Hassan et al., 2020).

Antibacterial and Antifungal Activities

Parameshwarappa et al. (2009) synthesized coumarin derivatives with antibacterial and antifungal activities, demonstrating the applicability of spiro compounds in developing new antimicrobial agents (Parameshwarappa et al., 2009).

properties

IUPAC Name |

methyl 2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-20-16(19)11-21-12-5-6-13-14(18)10-17(22-15(13)9-12)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUFYYDHPARFSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)CC3(O2)CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

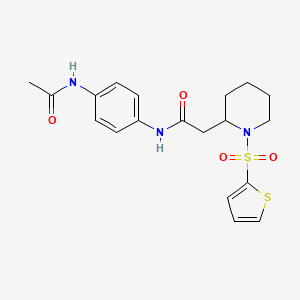

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2576018.png)

![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}furan-2-carboxamide](/img/structure/B2576026.png)